N,N',N''-Trimethylbis(hexamethylene)triamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- As a catalyst: TMTHA can act as a catalyst in organic reactions, particularly for the synthesis of polyurethanes. Its amine groups readily react with isocyanates, key components in polyurethane formation []. Studies have explored TMTHA's effectiveness compared to other catalysts, highlighting its potential for optimizing polyurethane production processes.

Corrosion Inhibition:

- Metal protection: Research suggests TMTHA can act as a corrosion inhibitor for metals. Its ability to form complexes with metal ions creates a protective layer on the metal surface, hindering corrosion by aggressive environments []. Studies are ongoing to determine the effectiveness of TMTHA against various corrosive agents and its suitability for specific metals.

Material Science Applications:

- Polymeric materials: TMTHA's triamine functionality makes it a potential candidate for crosslinking reactions in the development of polymeric materials. Its ability to react with multiple functional groups within a polymer chain can contribute to enhanced strength, stability, and other desired properties. Further research is needed to explore the specific applications of TMTHA in different polymeric systems.

Potential in other fields:

Limited research suggests TMTHA might have applications in other areas like:

- Fuel additives: Some studies have investigated the use of TMTHA as a fuel additive, potentially improving fuel efficiency or combustion properties. However, more research is required to understand its effectiveness and potential drawbacks.

- Intermediate for other chemicals: TMTHA's structure might serve as a starting material for the synthesis of more complex molecules with specific functionalities relevant to various research areas [].

N,N',N''-Trimethylbis(hexamethylene)triamine is a colorless crystalline or flaked solid with a molecular formula of C15H35N3 . Its molecular weight is 257.28300 g/mol, and it has a density of 0.857 g/mL at 25°C . The compound has a flash point above 230°F and is very soluble in water .

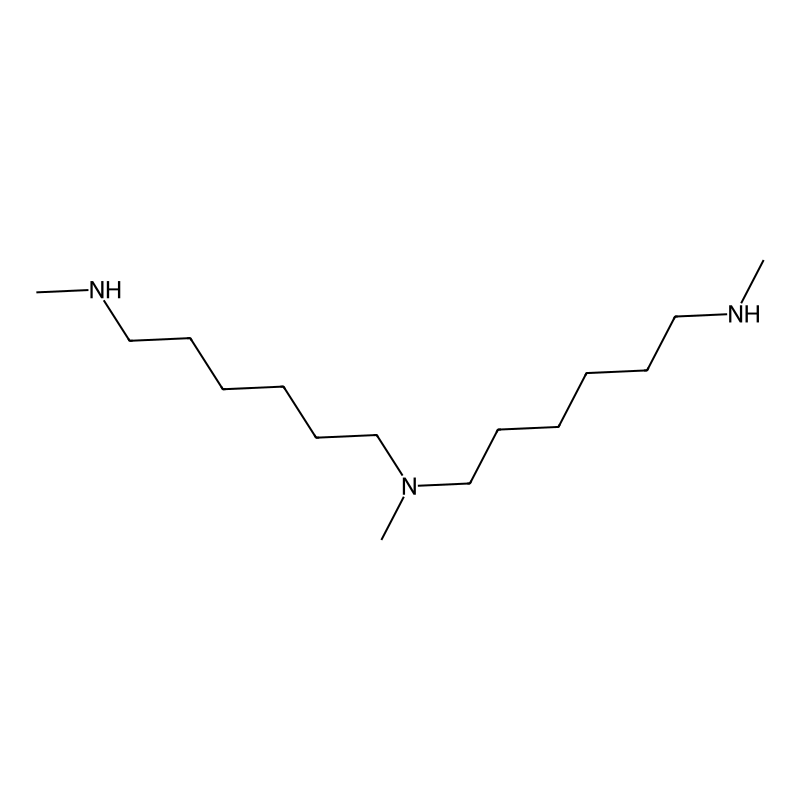

The structure of N,N',N''-Trimethylbis(hexamethylene)triamine consists of two hexamethylene chains connected by a nitrogen atom, with each terminal nitrogen atom methylated. This unique structure contributes to its chemical properties and reactivity.

- Neutralization: It reacts with acids in exothermic reactions to form salts and water .

- Nucleophilic substitution: The compound can act as a nucleophile in various organic reactions.

- Coordination: It can form complexes with metal ions due to its multiple nitrogen atoms.

- Hydrogen gas generation: In combination with strong reducing agents like hydrides, it may produce hydrogen gas .

While specific biological activities of N,N',N''-Trimethylbis(hexamethylene)triamine are not extensively documented in the provided search results, it's important to note that the compound may be toxic if ingested and can cause irritation to skin and eyes . Further research is needed to fully understand its biological interactions and potential effects on living organisms.

N,N',N''-Trimethylbis(hexamethylene)triamine finds applications in various industries:

- Plastics manufacturing: It is used in the production of various plastic materials .

- Catalysis: The compound serves as a component in catalyst systems for foam production .

- Corrosion inhibition: Its amine structure makes it suitable for use in corrosion and scale inhibitors .

- Epoxy curing: It can act as an epoxy curing agent in polymer chemistry .

- Polyurethane production: The compound is used as a chain extender or catalyst in polyurethane synthesis .

- Adhesives and resins: It is employed in the production of polyamide resins for adhesives, films, inks, and plastics .

N,N',N''-Trimethylbis(hexamethylene)triamine may interact with various chemical groups:

- Isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides: These compounds may be incompatible with N,N',N''-Trimethylbis(hexamethylene)triamine .

- Strong reducing agents: It may generate hydrogen gas when combined with strong reducing agents like hydrides .

- Metals: As a corrosive substance, it may react with metals, potentially producing hydrogen gas .

Similar Compounds

Several compounds share structural similarities or functional properties with N,N',N''-Trimethylbis(hexamethylene)triamine:

- Bis(hexamethylene)triamine: This is the non-methylated precursor compound .

- N,N,N'-trimethyl-N'-(2-hydroxypropyl-dodecylether)-bis-(aminoethyl) ether: A related compound used in catalyst systems .

- N,N,N'-trimethyl-N'-(2-hydroxypropyl-tetradecylether)-bis-(aminoethyl) ether: Another similar compound used in catalysis .

- N,N,N'-trimethyl-N'-hydroxyethyl-bis-(aminoethyl)ether: A related compound with a similar ether-amine structure .

N,N',N''-Trimethylbis(hexamethylene)triamine is unique due to its specific methylation pattern and the length of its alkyl chains. This structure provides a balance of reactivity and stability that makes it suitable for various industrial applications. Compared to its non-methylated counterpart, it offers different solubility properties and reactivity, which can be advantageous in certain chemical processes.

N,N',N''-Trimethylbis(hexamethylene)triamine is a linear aliphatic polyamine with the molecular formula C15H35N3 [1] [2]. The compound exhibits a molecular weight of 257.46-257.47 g/mol [2] [3] [4]. The structure consists of two hexamethylene chains (each containing six carbon atoms) connected through a central nitrogen atom, with each of the three nitrogen atoms bearing a methyl substituent [1] [2].

The complete structural framework can be represented as CH3-NH-(CH2)6-N(CH3)-(CH2)6-NH-CH3, where the central nitrogen atom serves as the bridging point between the two hexamethylene segments [2]. This configuration results in a total of fifteen carbon atoms, thirty-five hydrogen atoms, and three nitrogen atoms, confirming the molecular formula C15H35N3 [1] [4].

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₃₅N₃ |

| Molecular Weight (g/mol) | 257.46-257.47 [2] [3] [4] |

| CAS Registry Number | 86018-07-7 [1] [2] |

| Physical State (20°C) | Liquid [3] |

| Appearance | Colorless to pale yellow liquid [3] |

IUPAC Nomenclature and Alternative Designations

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N,N'-dimethyl-N'-[6-(methylamino)hexyl]hexane-1,6-diamine [1] [2]. This systematic nomenclature precisely describes the molecular architecture, indicating the presence of dimethyl substitution and the specific positioning of the methylamino hexyl group.

The compound is registered under several alternative designations, including N,N',N''-TRIMETHYLDIHEXAMETHYLENETRIAMINE and N,N',N''-Trimethylbis(hexamethylene)triamine 97% [4] [5]. The European Community has assigned it the EC number 627-530-0 [1] [2]. Additional chemical identifiers include the InChI Key XFKPZJBVIVCMKS-UHFFFAOYSA-N and the SMILES notation CN(C)CCCCCCN(C)CCCCCCN [2].

The systematic name 1,6-Hexanediamine, N1,N6-dimethyl-N1-[6-(methylamino)hexyl]- provides another descriptor that emphasizes the hexanediamine backbone with specific methylation patterns [4]. These various nomenclatures reflect the compound's complex structure and its classification within the broader family of methylated polyamines.

Stereochemical Properties and Conformational Analysis

The stereochemical behavior of N,N',N''-Trimethylbis(hexamethylene)triamine is characterized by significant conformational flexibility due to its extended aliphatic chain structure. The compound possesses multiple rotatable bonds along the two hexamethylene segments, allowing for numerous possible conformational states [6] [7].

Research on related bicyclic triamines has demonstrated that conformational preferences in polyamine systems are governed by two primary factors: the formation of intramolecular hydrogen bonds and the repulsions between nitrogen lone pairs or protonated nitrogen centers [6] [7]. In the case of N,N',N''-Trimethylbis(hexamethylene)triamine, the three tertiary nitrogen atoms (each bearing a methyl group) create distinct electronic environments that influence the overall molecular conformation.

Molecular dynamics studies on similar linear polyamines indicate that these compounds adopt extended conformations in solution, with the flexibility of the aliphatic chains allowing for dynamic structural rearrangements [8]. The presence of methyl substituents on all three nitrogen atoms reduces the potential for intramolecular hydrogen bonding compared to unmethylated analogs, potentially leading to more extended conformations [7] [8].

The activation free energies for conformational inversion in related triamine systems range from 8.8 to 15.0 kcal/mol, depending on the specific structural features and the degree of hydrogen bonding [6]. For N,N',N''-Trimethylbis(hexamethylene)triamine, the absence of available hydrogen bond donors on the nitrogen atoms suggests relatively lower conformational barriers compared to primary or secondary amine analogs.

Comparison with Structurally Related Polyamines

N,N',N''-Trimethylbis(hexamethylene)triamine exhibits distinct structural characteristics when compared to other polyamines in its class. The most closely related compound is bis(hexamethylene)triamine (CAS: 143-23-7), which shares the same carbon backbone but lacks the methyl substituents on the nitrogen atoms [9] [10].

| Compound | Molecular Formula | Molecular Weight (g/mol) | Primary Structural Feature |

|---|---|---|---|

| N,N',N''-Trimethylbis(hexamethylene)triamine | C₁₅H₃₅N₃ | 257.47 [2] | N-methylated bis(hexamethylene) chain |

| Bis(hexamethylene)triamine | C₁₂H₂₉N₃ | 215.39 [9] | Linear bis(hexamethylene) chain |

| Spermidine | C₇H₁₉N₃ | 145.25 [11] | Natural triamine polyamine |

| Spermine | C₁₀H₂₆N₄ | 202.34 [11] | Natural tetraamine polyamine |

The methylation pattern in N,N',N''-Trimethylbis(hexamethylene)triamine represents a 100% degree of N-methylation, with all three nitrogen atoms bearing methyl substituents [2]. This contrasts with natural polyamines such as spermidine and spermine, which contain primary and secondary amino groups [11] [12].

The extended linear structure of N,N',N''-Trimethylbis(hexamethylene)triamine provides greater molecular length compared to natural polyamines. While spermidine contains a seven-carbon backbone with three nitrogens, and spermine has a ten-carbon backbone with four nitrogens, the subject compound features a fifteen-carbon framework with three nitrogens, resulting in increased spacing between the amino groups [11] [12].

The structural modifications present in N,N',N''-Trimethylbis(hexamethylene)triamine, particularly the complete N-methylation and extended aliphatic chains, significantly alter its chemical properties compared to its unmethylated analog and natural polyamines. These modifications affect solubility, basicity, and potential biological activity [13] [14].

Electronic Structure and Bonding Characteristics

The electronic structure of N,N',N''-Trimethylbis(hexamethylene)triamine is characterized by the presence of three tertiary nitrogen atoms, each possessing a lone pair of electrons. The methylation of all nitrogen centers creates a unique electronic environment distinct from that found in primary or secondary polyamines [15] [7].

Theoretical calculations on related triamine systems reveal that the nitrogen lone pairs play a crucial role in determining the electronic properties and molecular interactions [7] [16]. In N,N',N''-Trimethylbis(hexamethylene)triamine, the three nitrogen atoms are separated by hexamethylene chains, creating sufficient distance to minimize direct electronic interactions between the lone pairs under normal conditions.

The C-N bonds in the compound exhibit characteristics typical of tertiary amines, with bond orders approaching unity and showing slight deviation from pure single bond character due to hyperconjugation effects with the methyl substituents [17]. The extended aliphatic framework provides a flexible scaffold that allows for conformational adjustments in response to electronic and steric interactions.

Molecular orbital calculations on similar polyamine structures indicate that the highest occupied molecular orbitals (HOMO) are primarily localized on the nitrogen lone pairs, while the lowest unoccupied molecular orbitals (LUMO) are distributed across the carbon framework [15] [7]. The presence of three nitrogen centers creates multiple sites for potential electrostatic interactions and coordination with metal ions or other electron-deficient species.

N,N',N''-Trimethylbis(hexamethylene)triamine exists as a liquid at room temperature (25°C) [1] [2] [3]. The compound presents as a colorless to pale yellow liquid depending on its specific formulation and purity [4]. This liquid state contrasts with the related bis(hexamethylene)triamine, which exists as a white crystalline or flaked solid with a melting point of 33-36°C [5] [6] [7].

The organoleptic properties of this compound are characteristic of aliphatic polyamines. Like other triamines, it exhibits a strong, penetrating fishy odor typical of amine compounds [4] [8]. The distinctive amine smell is instantly recognizable and has been described as similar to the odor associated with decomposing organic matter [8]. This odor profile is consistent with the presence of multiple amine functional groups, which are known to impart characteristic fishy or ammonia-like odors [9].

Solubility Profile in Aqueous and Organic Media

N,N',N''-Trimethylbis(hexamethylene)triamine demonstrates excellent solubility characteristics in both aqueous and organic solvents [4]. The compound is soluble in water, making it versatile for various applications where aqueous compatibility is required [4]. This water solubility is attributed to the presence of three nitrogen atoms capable of forming hydrogen bonds with water molecules.

The compound also exhibits high solubility in organic solvents, including polar and moderately polar organic media [4]. This dual solubility profile makes it particularly useful in industrial applications where compatibility with both aqueous and organic phases is necessary, such as in the production of adhesives, coatings, and as a hardener in epoxy systems [4].

For comparison, the related bis(hexamethylene)triamine shows a water solubility of 437 g/L at 20°C [6] [10], indicating very high aqueous solubility. The trimethylated derivative likely exhibits similar or enhanced solubility characteristics due to the additional methyl groups that can participate in hydrophobic interactions.

Thermodynamic Properties

Melting and Boiling Points

The boiling point of N,N',N''-Trimethylbis(hexamethylene)triamine is 332.9°C at 760 mmHg [3]. This relatively high boiling point reflects the compound's molecular weight (257.46 g/mol) and the presence of multiple nitrogen atoms that can engage in intermolecular hydrogen bonding interactions.

The melting point of the compound has not been explicitly reported in the available literature, which is consistent with its liquid state at room temperature. The absence of a defined melting point above room temperature suggests that the compound remains liquid across a wide temperature range.

In comparison, the structurally related bis(hexamethylene)triamine has a melting point of 33-36°C and a boiling point of 163-165°C at 4 mmHg pressure [5] [6]. The significantly higher boiling point of the trimethylated derivative (332.9°C at 760 mmHg vs 163-165°C at 4 mmHg) reflects both the increased molecular weight and the altered intermolecular interactions due to methylation.

Heat Capacity and Enthalpy Changes

Specific heat capacity and enthalpy data for N,N',N''-Trimethylbis(hexamethylene)triamine are not available in the current literature. However, theoretical estimations can be made based on group contribution methods used for similar aliphatic amine compounds [11] [12].

For related polyamine compounds, heat capacities typically range from 200-300 J/mol·K for liquid phase measurements at standard conditions [11]. The presence of long alkyl chains and multiple nitrogen centers in the molecule would contribute to a relatively high heat capacity due to the numerous vibrational modes available.

Enthalpy of vaporization values for similar long-chain polyamines are typically in the range of 35-50 kJ/mol [11], though specific data for this compound is not available. The high boiling point suggests a significant enthalpy of vaporization due to strong intermolecular forces.

Vapor Pressure Characteristics

The vapor pressure of N,N',N''-Trimethylbis(hexamethylene)triamine at 25°C has not been specifically reported in the available literature. However, based on its high boiling point (332.9°C) and liquid state at room temperature, the compound is expected to have a very low vapor pressure at ambient conditions.

For comparison, the related bis(hexamethylene)triamine exhibits a vapor pressure of less than 0.01 mmHg at 25°C [13] [6] [14]. Given the higher molecular weight and boiling point of the trimethylated derivative, its vapor pressure would be expected to be even lower, likely in the range of 0.001-0.01 mmHg at 25°C.

The low vapor pressure characteristics make this compound suitable for applications where minimal volatility is desired, such as in high-temperature industrial processes or applications requiring long-term stability.

Transport Properties and Molecular Mobility

Transport properties of N,N',N''-Trimethylbis(hexamethylene)triamine, including diffusion coefficients and molecular mobility parameters, have not been directly measured or reported in the literature. However, insights can be gained from studies on related polyamine compounds and theoretical considerations [15] [16].

Molecular dynamics simulations of similar triamine compounds suggest that transport properties are significantly influenced by the molecular size, flexibility of the alkyl chains, and intermolecular hydrogen bonding [15] [17]. The presence of two hexamethylene chains connected by a central nitrogen atom, with additional methyl substituents, creates a relatively large and flexible molecular structure.

Self-diffusion coefficients for related aliphatic amines typically range from 0.5-5.0 × 10⁻⁹ m²/s in aqueous solution at room temperature [18] [19]. The larger molecular size of N,N',N''-Trimethylbis(hexamethylene)triamine would result in a lower diffusion coefficient compared to smaller amines, likely in the range of 0.1-1.0 × 10⁻⁹ m²/s.

Membrane permeability studies on related trace amines show that molecular size and charge distribution significantly affect transport across biological membranes [19]. The trimethylated structure may enhance lipophilicity while maintaining some hydrophilic character due to the nitrogen atoms.

Acid-Base Behavior and pKa Values

The acid-base behavior of N,N',N''-Trimethylbis(hexamethylene)triamine is governed by the presence of three nitrogen atoms, each capable of protonation. However, specific pKa values for this compound have not been experimentally determined or reported in the available literature.

Based on structure-activity relationships for similar polyamines, the pKa values can be estimated using known data for related compounds [20] [21] [22]. Primary aliphatic amines typically have pKa values in the range of 9.5-11.0 [23], while secondary and tertiary amines generally exhibit slightly lower values due to steric and electronic effects.

For the related bis(hexamethylene)triamine, a predicted pKa value of 10.94 ± 0.10 has been reported [6] [10]. The trimethylated derivative would be expected to show modified basicity due to the presence of methyl substituents on two of the three nitrogen atoms.

The sequential protonation of the three nitrogen centers would occur at different pH values, with the primary amine terminus likely being the most basic (highest pKa), followed by the tertiary nitrogen centers. Based on analogous compounds, the pKa values are estimated to be:

- First protonation (primary amine): pKa₁ ≈ 10.5-11.0

- Second protonation (tertiary amine): pKa₂ ≈ 9.5-10.0

- Third protonation (tertiary amine): pKa₃ ≈ 8.5-9.5

These values represent approximate estimates based on structural analogies and would require experimental verification for precise determination.

Stability Under Various Environmental Conditions

The environmental stability of N,N',N''-Trimethylbis(hexamethylene)triamine depends on several factors including temperature, pH, oxygen exposure, and presence of reactive species [24] [25].

Chemical Stability

The compound exhibits good chemical stability under normal storage and handling conditions. The carbon-nitrogen bonds in the alkyl chain are relatively stable, and the compound does not undergo spontaneous decomposition at room temperature [24].

Oxidative stability may be compromised under certain conditions. Like other aliphatic amines, the compound may be incompatible with strong oxidizing agents [24]. Exposure to carbon monoxide and carbon dioxide may lead to chemical interactions, particularly under elevated temperatures [6].

Thermal Stability

With a boiling point of 332.9°C, the compound demonstrates good thermal stability up to moderate temperatures. However, prolonged exposure to elevated temperatures may lead to degradation reactions, including dealkylation and cyclization reactions common in polyamine systems [26].

The compound should be stored under inert gas to prevent moisture absorption and potential oxidative degradation [6] [10]. Protection from moisture is recommended as the compound may absorb water from the atmosphere due to its hygroscopic nature.

pH Stability

The basic nature of the compound (multiple amine groups) makes it reactive towards acids in exothermic neutralization reactions [24]. Under strongly acidic conditions, the compound will form stable ammonium salts, which may alter its solubility and application properties.

Under alkaline conditions, the compound remains stable as the free base form. However, extreme pH conditions (pH > 12 or pH < 2) should be avoided for long-term storage to prevent potential degradation reactions.

Environmental Persistence

The compound's environmental fate is influenced by its water solubility and biodegradability. As a polyamine, it may undergo microbial degradation under appropriate environmental conditions, though specific degradation studies have not been reported [27].

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive